molecular formula C11H17N3 B025947 rac-trans 3'-Aminomethyl Nicotine CAS No. 623579-03-3

rac-trans 3'-Aminomethyl Nicotine

Cat. No.: B025947
CAS No.: 623579-03-3
M. Wt: 191.27 g/mol
InChI Key: IUMCSWXAFXSTAI-GXSJLCMTSA-N
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Preparation Methods

The synthesis of rac-trans 3’-Aminomethyl Nicotine involves several steps. The synthetic routes typically include the reaction of nicotine with formaldehyde and ammonia under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards .

Chemical Reactions Analysis

rac-trans 3’-Aminomethyl Nicotine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotine N-oxide, while reduction could produce a more reduced form of the compound .

Scientific Research Applications

rac-trans 3’-Aminomethyl Nicotine has several scientific research applications:

Comparison with Similar Compounds

rac-trans 3’-Aminomethyl Nicotine can be compared with other nicotine derivatives such as:

    Nicotine: The parent compound, which has a similar structure but lacks the aminomethyl group.

    Nicotine N-oxide: An oxidized form of nicotine.

    Nornicotine: A demethylated form of nicotine.

The uniqueness of rac-trans 3’-Aminomethyl Nicotine lies in its specific structure, which allows it to be used in targeted research and therapeutic applications .

Biological Activity

Rac-trans 3'-Aminomethyl Nicotine (CAS Number: 623579-03-3) is a synthetic derivative of nicotine, which has garnered attention in pharmacological research, particularly in the context of nicotine addiction and its associated withdrawal symptoms. This compound is characterized by its unique molecular structure, which includes a pyridine ring and a pyrrolidine moiety, allowing it to interact with nicotinic acetylcholine receptors (nAChRs) in various ways.

Molecular Characteristics

  • Molecular Formula : C₁₁H₁₇N₃
  • Molecular Weight : 191.27 g/mol

This compound exhibits a dual role as both an agonist and antagonist at different subtypes of nAChRs. This property enables it to modulate neurotransmitter release, which is critical for understanding its potential therapeutic applications in nicotine addiction treatment. The compound's interaction with nAChRs suggests that it may help alleviate withdrawal symptoms by influencing dopaminergic pathways associated with reward and addiction.

Biological Activity and Pharmacological Effects

Research indicates that this compound has several biological activities:

  • Modulation of Withdrawal Symptoms : Studies have shown that this compound can reduce cravings and withdrawal symptoms in models of nicotine dependence, making it a candidate for therapeutic use in smoking cessation programs.
  • Neuropharmacological Effects : The compound has been noted for its ability to influence dopamine release in the brain, similar to other nicotine derivatives. For instance, it may activate pathways involved in behavioral sensitization, which is crucial for understanding addiction dynamics .
  • Safety Profile : While this compound has therapeutic potential, it also poses risks such as skin irritation and toxicity if ingested. Therefore, careful handling is necessary during research applications.

Comparative Analysis with Other Nicotine Derivatives

The following table summarizes the structural similarities and biological activities of this compound compared to other related compounds:

CompoundStructure SimilarityBiological ActivityTherapeutic Use
This compoundHighModulates withdrawal symptomsNicotine addiction therapy
NicotineHighHighly addictiveSmoking cessation aids
NornicotineModerateLess addictive than nicotinePotential therapeutic uses
AnabasineModerateNeuropharmacological effectsInvestigated for similar uses

Case Studies and Research Findings

Recent studies have explored the pharmacokinetics and dynamics of this compound:

  • A study involving male Sprague-Dawley rats demonstrated that this compound could effectively alter dopamine release patterns when administered through various routes (inhalation, oral gavage, intravenous) . This finding is significant as it highlights the compound's potential to influence central nervous system activity.
  • Another investigation into the metabolic pathways of nicotine derivatives found that this compound shares metabolic characteristics with cotinine, a primary metabolite of nicotine. This relationship underscores the importance of understanding how different compounds interact within the body and their implications for addiction treatment .

Properties

IUPAC Name

[(2R,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-14-6-4-9(7-12)11(14)10-3-2-5-13-8-10/h2-3,5,8-9,11H,4,6-7,12H2,1H3/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMCSWXAFXSTAI-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CN=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H]1C2=CN=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587763
Record name 1-[(2R,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623579-03-3
Record name 1-[(2R,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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